

# Preclinical Profile of Verducatib (BI 1291583): A Novel Cathepsin C Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

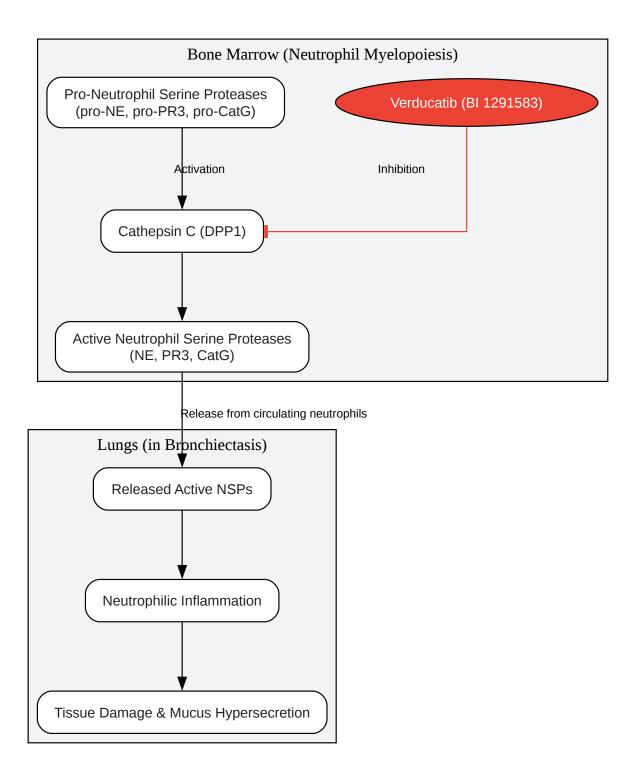
## Introduction

**Verducatib** (BI 1291583) is an investigational, orally administered small molecule that acts as a potent and selective inhibitor of Cathepsin C (CatC), also known as Dipeptidyl Peptidase 1 (DPP1).[1][2] CatC is a crucial enzyme in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[3][4] In chronic inflammatory lung diseases like bronchiectasis, an excess of active NSPs contributes to a damaging cycle of inflammation, tissue destruction, and impaired mucus clearance, often referred to as the "vicious vortex".[1][3] By inhibiting CatC in the bone marrow during neutrophil development, **Verducatib** aims to reduce the levels of active NSPs in the lungs, thereby offering a potential disease-modifying therapeutic approach.[3][5] This technical guide provides a comprehensive overview of the preclinical data for **Verducatib**, detailing its mechanism of action, in vitro and in vivo pharmacology, and key experimental findings.

# **Mechanism of Action**

**Verducatib** is a reversible, highly potent, and selective inhibitor of CatC.[3][6] The primary mechanism of action involves binding to CatC and preventing the proteolytic cleavage that is necessary for the activation of pro-NSPs within developing neutrophils in the bone marrow.[3] [5] This leads to a dose-dependent reduction in the activity of mature NSPs released by circulating neutrophils.[3]









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